Methyl 8-methoxy-2-nitroindolizine-7-carboxylate

Description

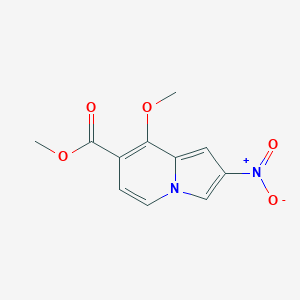

Methyl 8-methoxy-2-nitroindolizine-7-carboxylate is a nitro-substituted indolizine derivative characterized by a methoxy group at position 8, a nitro group at position 2, and a methyl ester at position 5. Indolizines are bicyclic heterocycles with a six-membered ring fused to a five-membered ring containing one nitrogen atom. The nitro and methoxy substituents on the indolizine core are critical for modulating electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C11H10N2O5 |

|---|---|

Molecular Weight |

250.21 g/mol |

IUPAC Name |

methyl 8-methoxy-2-nitroindolizine-7-carboxylate |

InChI |

InChI=1S/C11H10N2O5/c1-17-10-8(11(14)18-2)3-4-12-6-7(13(15)16)5-9(10)12/h3-6H,1-2H3 |

InChI Key |

VFXHIMPMQGSNNX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CN2C1=CC(=C2)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methoxy-2-nitroindolizine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by functionalization at specific positions. For instance, the synthesis might begin with the cyclization of a suitable pyridine derivative to form the indolizine ring. Subsequent steps involve nitration to introduce the nitro group, methoxylation to add the methoxy group, and esterification to form the carboxylate ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxy-2-nitroindolizine-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Reduction: Reduction of the nitro group yields Methyl 8-methoxy-2-aminoindolizine-7-carboxylate.

Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 8-methoxy-2-nitroindolizine-7-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indolizine derivatives.

Biology: It can be used in the study of biological pathways involving indolizine compounds.

Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 8-methoxy-2-nitroindolizine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects in Indolizine Carboxylates

Key Observations:

Nitro vs. Bromine at Position 2 : The nitro group in the target compound is a stronger electron-withdrawing group than bromine, likely increasing electrophilicity and reactivity. This could enhance interactions with biological targets (e.g., enzymes or DNA) compared to brominated analogs .

Methoxy at Position 8: Methoxy groups generally improve solubility and metabolic stability.

Anticancer Activity : Compounds with acetyl or benzoyl groups at position 3 or 7 (e.g., Ethyl 7-acetyl-3-(4-bromobenzoyl)indolizine-1-carboxylate) showed moderate activity against SiHa cells, whereas Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate was inactive. This suggests that substituent position (e.g., 2-benzoyl vs. 3-benzoyl) significantly impacts bioactivity .

Structural Similarity : Methyl 2-oxoindoline-7-carboxylate (Similarity: 0.80) shares the carboxylate group but replaces the indolizine core with an oxoindoline system, reducing aromaticity and altering hydrogen-bonding capacity .

Key Observations:

Synthetic Efficiency : High yields (98–99%) are achievable for indolizine carboxylates via acetonitrile-mediated reactions, suggesting scalable routes for the target compound .

Biological Activity

Methyl 8-methoxy-2-nitroindolizine-7-carboxylate is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article aims to elucidate the biological activity of this compound through a review of relevant literature, including case studies and research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by an indolizine core substituted with methoxy and nitro groups. The presence of these functional groups is believed to significantly influence its biological properties.

Biological Activities

-

Anticancer Activity

- Research indicates that various indolizine derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death .

- Anti-inflammatory Effects

- Antimicrobial Properties

- Neuroprotective Effects

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 8-methoxy-2-nitroindolizine-7-carboxylate, and how can reaction intermediates be optimized?

- Methodological Answer : The synthesis of nitro-substituted indolizine derivatives typically involves formylation, nitration, and esterification steps. For example, analogous procedures involve formylation at the C2 or C7 positions of indole precursors, followed by nitration and reduction using sodium borohydride (NaBH₄) to stabilize intermediates . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize side products like desethyl impurities .

Q. How can spectroscopic techniques (e.g., NMR, IR, ESI-MS) be applied to characterize this compound and verify its purity?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy at C8, nitro at C2). Compare chemical shifts with structurally similar indolizines, such as methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate (δ 3.8–4.2 ppm for methoxy groups) .

- ESI-MS : Detect molecular ion peaks (e.g., [M+H] or [M+Na]) to confirm molecular weight. For example, a related flavone derivative showed peaks at m/z 413 [M+H] and 435 [M+Na] .

- IR : Identify functional groups like nitro (stretching at ~1520 cm) and ester carbonyl (C=O at ~1720 cm) .

Q. What are the key challenges in crystallizing this compound, and how can X-ray crystallography resolve its structure?

- Methodological Answer : Crystallization challenges include low solubility in common solvents and polymorphism. Slow evaporation from a dichloromethane/hexane mixture is recommended. For X-ray analysis, use SHELX programs (e.g., SHELXL for refinement) to resolve electron density maps, particularly for the nitro group orientation and methoxy substitution pattern .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict electrophilic/nucleophilic sites. Compare with experimental NMR data to validate accuracy .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, nitro groups in indolizines may form hydrogen bonds with active-site residues, as seen in PI 3-Kα inhibitors .

Q. What strategies can resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

- Methodological Answer :

- Contradictory NMR Peaks : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or consider dynamic processes like ring puckering. Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Unexpected Byproducts : Perform LC-MS to identify impurities (e.g., desethyl derivatives) and adjust reaction conditions (e.g., lower temperature for nitration) .

Q. How does the nitro group at C2 influence the electronic and steric properties of the indolizine core in catalytic or medicinal applications?

- Methodological Answer : The nitro group is electron-withdrawing, reducing electron density at the indolizine core and potentially enhancing stability under oxidative conditions. Sterically, it may hinder nucleophilic attack at C2, directing reactivity to C3 or C7. Compare with methyl 7-methoxyflavone derivatives, where substituent positioning affects binding to cytochrome P450 enzymes .

Data Presentation and Reproducibility Guidelines

Q. What are the best practices for documenting synthetic procedures and spectral data to ensure reproducibility?

- Methodological Answer :

- Experimental Section : Include detailed reagent sources (e.g., CAS numbers), reaction times, temperatures, and purification methods (e.g., column chromatography with silica gel 60). For example, specify "NaBH₄ (≥98%, CAS 16940-66-2)" .

- Supplementary Data : Deposit crystallographic data (CIF files) in the Cambridge Structural Database (CSD) and reference deposition numbers .

Q. How should researchers handle discrepancies between theoretical and experimental melting points or solubility profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.